Enhanced Acidity vs. Unsubstituted Bicyclo[2.2.2]octane-1-carboxylic Acid
The ethynyl substituent significantly increases the acidity of the carboxylic acid. The target compound has an experimental pKa of 4.68, which is notably lower (more acidic) than the unsubstituted bicyclo[2.2.2]octane-1-carboxylic acid, which has a predicted pKa of 4.89 [1]. This difference is attributed to the electron-withdrawing inductive effect of the ethynyl group, which stabilizes the conjugate base [2].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.68 |
| Comparator Or Baseline | Bicyclo[2.2.2]octane-1-carboxylic acid (unsubstituted): pKa 4.89 |
| Quantified Difference | ΔpKa = -0.21 |
| Conditions | Experimental value for target vs. predicted value for comparator. |
Why This Matters
A lower pKa indicates a stronger acid, which can be critical for optimizing solubility, salt formation, and receptor interactions in medicinal chemistry applications.
- [1] ChemBase.cn. Bicyclo[2.2.2]octane-1-carboxylic acid; Acid pKa 4.683018; unsubstituted comparator pKa 4.888. View Source
- [2] Alkorta, I., Griffiths, M. Z., & Popelier, P. L. A. (2013). Relationship between experimental pKa values in aqueous solution and a gas phase bond length in bicyclo[2.2.2]octane and cubane carboxylic acids. Journal of Physical Organic Chemistry, 26(10), 791–796. View Source
